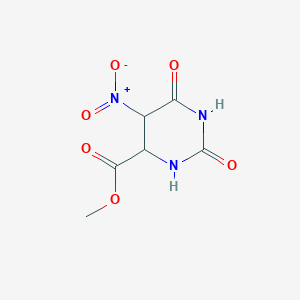
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones, which can be catalyzed by nickel (II) complexes . Another method includes the three-component reactions of 2,3-diketo esters, amines, and ketones . Additionally, the oxidative cyclization of β-enaminones has been demonstrated as an effective route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the carboxylic acid or keto groups.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-methyl-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific proteases or kinases, thereby affecting signal transduction pathways and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-pyridinecarboxylic acid): Differing in the position of the carboxylic acid group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): The carboxylic acid group is at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3,5H,1H3,(H,10,11) |
InChI-Schlüssel |
WWYLQLLHZNCQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(=O)N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


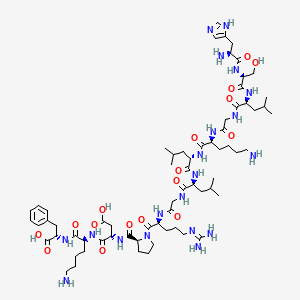
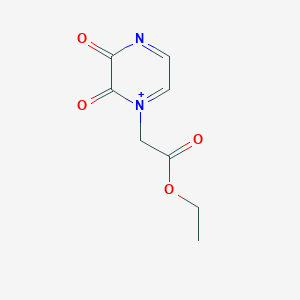
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
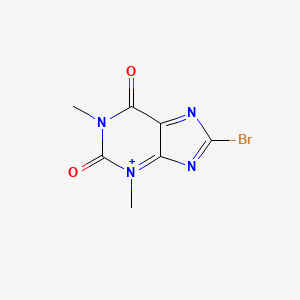
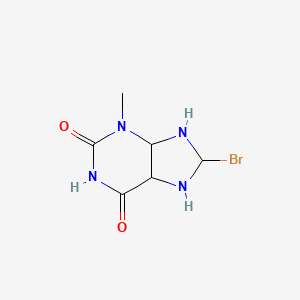
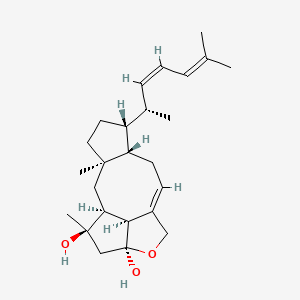
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
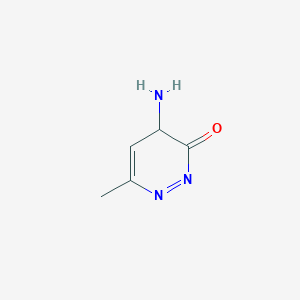

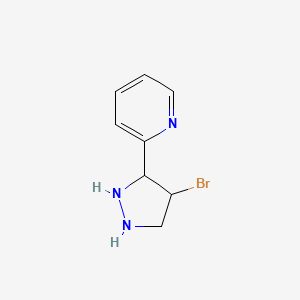
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)


